molecular formula C10H23NO B3381999 O-Decylhydroxylamine CAS No. 29812-79-1

O-Decylhydroxylamine

Cat. No. B3381999
CAS RN: 29812-79-1
M. Wt: 173.3 g/mol
InChI Key: MQNAOOIFODUDES-UHFFFAOYSA-N
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Description

O-Decylhydroxylamine is a chemical compound with the formula C10H23NO . It is also known as Hydroxylamine, O-decyl- . The molecule contains a total of 34 bonds, including 11 non-H bonds, 9 rotatable bonds, and 1 hydroxylamine (aliphatic) .


Molecular Structure Analysis

The molecular structure of O-Decylhydroxylamine consists of a hydroxylamine group attached to a decyl group . The

Scientific Research Applications

1. Applications in Carbohydrate and Glycoconjugate Chemistry

O-Decylhydroxylamine, due to its high nucleophilicity, is a valuable tool in carbohydrate chemistry, particularly in the synthesis of glycoconjugates. It's used in creating N-O linked carbohydrates and glycoconjugates, which have applications in organic synthesis, glycobiology, and drug discovery. The hydroxylamine functional group is key in chemoselective ligation processes, making it an important reagent in this field (Chen & Xie, 2016).

2. Role in Protein Modification Studies

O-Decylhydroxylamine has been used to study the active sites of enzymes. For instance, it has been employed to investigate the modification of methionine residues in enzymes like D-amino acid oxidase. This type of modification can help in understanding enzyme functions and mechanisms (D’Silva, Williams, & Massey, 1986).

3. Synthetic Chemistry Applications

In synthetic chemistry, O-Decylhydroxylamine derivatives, such as O-alkylhydroxylamines, are used for preparing various bioconjugates. These compounds can be obtained through radical addition to O-alkenylhydroxylamine derivatives, a method that demonstrates the versatility of O-Decylhydroxylamine in organic synthesis (Quiclet-Sire, Woollaston, & Zard, 2008).

4. Development of Novel Reagents

O-Decylhydroxylamine-related compounds have been synthesized and applied in different contexts. For instance, efficient syntheses of derivatives like O-(2,4-dinitrophenyl)hydroxylamine have been described. These compounds have been used in various amination processes, showcasing the adaptability of hydroxylamine derivatives in chemical synthesis (Legault & Charette, 2003).

5. In Electrocatalytic Reactions

N-Oxyl compounds, which include derivatives of O-Decylhydroxylamine, are significant in electrosynthesis. They have been used as catalysts in various electrosynthetic reactions due to their facile redox reactions at electrode surfaces. This aspect makes them valuable in both laboratory and industrial applications for selective organic molecule oxidation (Nutting, Rafiee, & Stahl, 2018).

6. Biological and Medicinal Applications

In the realm of biological and medicinal research, O-Decylhydroxylamine derivatives have shown potential. For example, studies on compounds like O-Benzyl hydroxylamine have focused on their biological importance as antiseptic drugs, particularly for treating fungal infections. Such research often involves detailed spectroscopic and theoretical analysis to understand their structural, vibrational, and electronic properties (Manthiri, George, Ramalingam, & Aarthi, 2019).

properties

IUPAC Name

O-decylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-9-10-12-11/h2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNAOOIFODUDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074704
Record name O-Decylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Decylhydroxylamine

CAS RN

29812-79-1
Record name Decyloxyamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029812791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Decylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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